
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’R,5’S)-3’-Hydroxycotinine is a metabolite of nicotine, which is primarily found in tobacco. This compound is formed in the liver through the oxidation of cotinine, another major nicotine metabolite. (3’R,5’S)-3’-Hydroxycotinine is of significant interest due to its role in nicotine metabolism and its potential implications in smoking-related diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3’R,5’S)-3’-Hydroxycotinine typically involves the hydroxylation of cotinine. This can be achieved through various chemical and enzymatic methods. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under mild conditions. The reaction conditions often include an aqueous buffer system, a source of oxygen, and the presence of cofactors such as NADPH.
Industrial Production Methods: Industrial production of (3’R,5’S)-3’-Hydroxycotinine may involve biocatalytic processes using engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are designed to be efficient and environmentally friendly, with high yields and enantioselectivity.
Análisis De Reacciones Químicas
Types of Reactions: (3’R,5’S)-3’-Hydroxycotinine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products of these reactions include various hydroxylated and oxidized derivatives of (3’R,5’S)-3’-Hydroxycotinine.
Aplicaciones Científicas De Investigación
(3’R,5’S)-3’-Hydroxycotinine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.
Biology: Studied for its role in nicotine metabolism and its effects on biological systems.
Medicine: Investigated for its potential as a biomarker for smoking-related diseases and its implications in nicotine addiction.
Industry: Utilized in the development of smoking cessation aids and in the assessment of tobacco product safety.
Mecanismo De Acción
The mechanism of action of (3’R,5’S)-3’-Hydroxycotinine involves its interaction with various enzymes and receptors in the body. It primarily acts as a substrate for cytochrome P450 enzymes, which catalyze its formation and further metabolism. The molecular targets include nicotinic acetylcholine receptors, where it may exert modulatory effects.
Comparación Con Compuestos Similares
Cotinine: The precursor to (3’R,5’S)-3’-Hydroxycotinine, also a major nicotine metabolite.
Nicotine: The parent compound, widely known for its addictive properties.
Nornicotine: Another metabolite of nicotine with distinct pharmacological effects.
Uniqueness: (3’R,5’S)-3’-Hydroxycotinine is unique due to its specific stereochemistry and its role as a major metabolite in nicotine metabolism. Its presence and levels in biological fluids can provide valuable information about an individual’s nicotine exposure and metabolism.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-4-2-3-5-11-7/h2-5,8-9,13H,6H2,1H3/t8-,9+/m0/s1 |
Clave InChI |
PWSIUZQSRBSOPV-DTWKUNHWSA-N |
SMILES isomérico |
CN1[C@@H](C[C@H](C1=O)O)C2=CC=CC=N2 |
SMILES canónico |
CN1C(CC(C1=O)O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


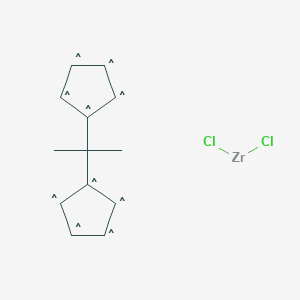
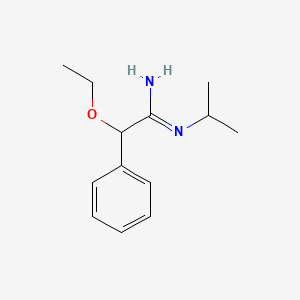
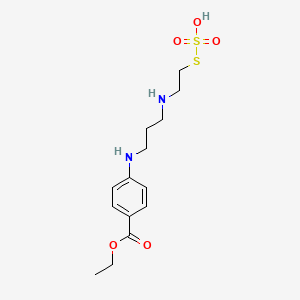
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)


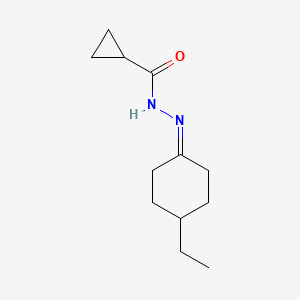
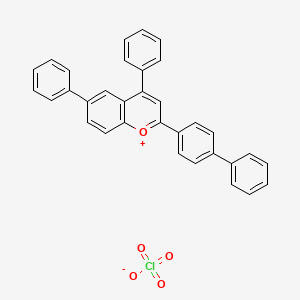
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
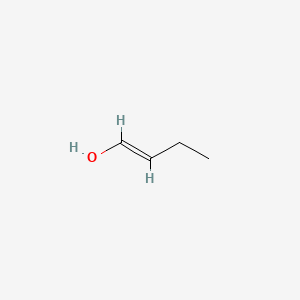
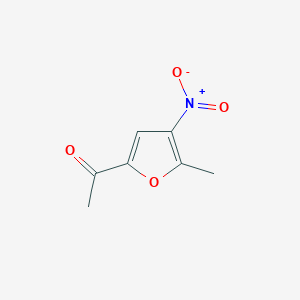
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
